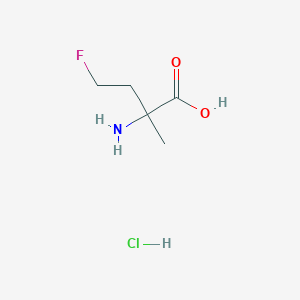![molecular formula C7H7BF3NO3 B2382961 [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid CAS No. 2259724-27-9](/img/structure/B2382961.png)
[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 2259724-27-9 . It has a molecular weight of 220.94 . The IUPAC name for this compound is 5-methoxy-6-(trifluoromethyl)-3-pyridinylboronic acid . It is stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The structure of “[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” has been characterized by IR, 1 H NMR, 13 C NMR and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .
Chemical Reactions Analysis
The compound has been used in the remodeling of (Aza)indole/Benzofuran skeletons . It has been involved in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The InChI code for this compound is 1S/C7H7BF3NO3/c1-15-5-2-4 (8 (13)14)3-12-6 (5)7 (9,10)11/h2-3,13-14H,1H3 .
Scientific Research Applications
- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops and enhance agricultural productivity .
- Vapor-Phase Reaction : TFMP is involved in vapor-phase reactions, contributing to the development of effective agrochemicals .
- Drug Development : TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials. The unique combination of fluorine atom properties and the pyridine moiety contributes to their biological activities .
- Enzyme Inhibition : Boronic acid compounds, including TFMP boronic acid, are used as enzyme inhibitors. They hold promise in treating tumors, microbial infections, and even anticancer drugs .
- Suzuki-Miyaura Couplings : TFMP boronic acid serves as an important raw material and intermediate in organic synthesis. It participates in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds. These reactions are fundamental in constructing complex molecules.
- Dyestuff Field : TFMP boronic acid contributes to the development of functional materials, including dyes and related compounds .
- Suzuki-Miyaura Cross-Coupling : TFMP boronic acid is relevant in transition metal-catalyzed carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, known for its mild conditions and functional group tolerance, benefits from boronic acids like TFMP .
Agrochemicals
Pharmaceuticals
Organic Synthesis
Functional Materials
Transition Metal-Catalyzed Reactions
Safety and Hazards
“[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron reagent (like our compound) from boron to palladium . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
It’s known that the sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds .
Result of Action
The compound’s participation in sm cross-coupling reactions contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action of [5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
[5-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-2-4(8(13)14)3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHMQAZBWKIGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
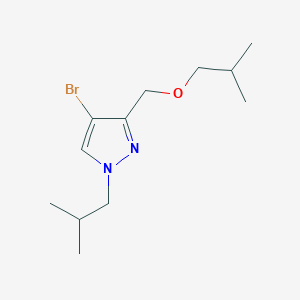
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)
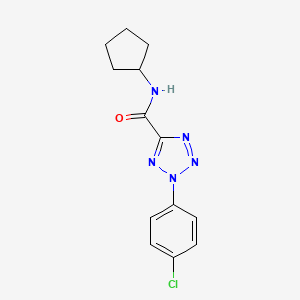
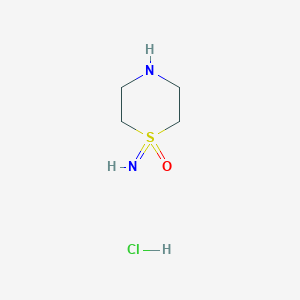

![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)
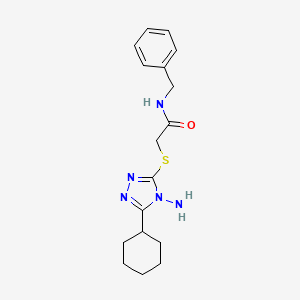
![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)
